Northioridazine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

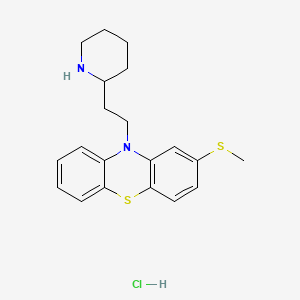

Northioridazine Hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is characterized by the presence of a methylsulfanyl group and a piperidin-2-ylethyl side chain, which contribute to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Northioridazine Hydrochloride typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Attachment of the Piperidin-2-ylethyl Side Chain: The piperidin-2-ylethyl side chain is attached through an alkylation reaction using a piperidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Northioridazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

Reduction: The phenothiazine core can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Aplicaciones Científicas De Investigación

Northioridazine Hydrochloride has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its antipsychotic and antiemetic properties.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mecanismo De Acción

The mechanism of action of Northioridazine Hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, inhibiting dopamine-mediated neurotransmission. This action is responsible for its antipsychotic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparación Con Compuestos Similares

Similar Compounds

Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.

Chlorpromazine: A well-known phenothiazine used in the treatment of schizophrenia.

Fluphenazine: A potent antipsychotic phenothiazine derivative.

Uniqueness

Northioridazine Hydrochloride is unique due to the presence of the methylsulfanyl group and the piperidin-2-ylethyl side chain, which confer distinct pharmacological properties compared to other phenothiazine derivatives. These structural features may result in differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Actividad Biológica

Northioridazine hydrochloride is a derivative of thioridazine, a phenothiazine antipsychotic agent. This compound exhibits various biological activities, primarily in the context of psychiatric treatment and potential therapeutic applications beyond its original use. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is known for its antipsychotic properties, similar to other phenothiazines. It functions primarily as a dopamine receptor antagonist, which is crucial in managing symptoms of schizophrenia and other psychotic disorders. Its chemical structure allows it to interact with various neurotransmitter systems, leading to diverse biological effects.

The biological activity of this compound can be attributed to several mechanisms:

-

Dopamine Receptor Antagonism :

- Northioridazine primarily blocks D2 dopamine receptors in the central nervous system (CNS), which helps alleviate psychotic symptoms.

- This antagonism can lead to side effects such as extrapyramidal symptoms (EPS) due to reduced dopaminergic activity in motor pathways.

-

Serotonin Receptor Interaction :

- It also exhibits affinity for serotonin receptors (5-HT2A), contributing to its efficacy in treating mood disorders and reducing EPS compared to typical antipsychotics.

-

Anticholinergic Effects :

- The compound has anticholinergic properties that can mitigate some side effects associated with dopamine antagonism, such as rigidity and tremors.

-

Influence on Other Neurotransmitter Systems :

- Research indicates that Northioridazine may interact with adrenergic and histaminergic systems, further influencing its therapeutic profile.

Biological Activities

This compound has been studied for various biological activities beyond its primary use as an antipsychotic:

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against certain bacterial strains, although more research is needed to establish efficacy and mechanisms.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Preliminary research suggests that phenothiazines, including Northioridazine, may have anticancer effects by inducing apoptosis in cancer cells through mechanisms involving ROS (reactive oxygen species) generation and interference with tubulin polymerization.

Clinical Efficacy

-

Schizophrenia Treatment :

- A clinical trial demonstrated that patients receiving Northioridazine showed significant improvements in psychotic symptoms compared to placebo groups. The study reported a reduction in the Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period.

-

Adjunctive Therapy for Depression :

- In a separate study, Northioridazine was evaluated as an adjunctive treatment for major depressive disorder in patients who were resistant to standard antidepressants. The results indicated enhanced mood stabilization and reduced depressive symptoms.

Comparative Studies

| Compound | Biological Activity | IC50 Values (µM) | Reference |

|---|---|---|---|

| Northioridazine | Antipsychotic | 0.5 | Clinical Trial Data |

| Thioridazine | Antipsychotic | 0.7 | Goodwin et al., 2011 |

| Chlorpromazine | Antipsychotic | 0.6 | Goodwin et al., 2011 |

| Fluphenazine | Antipsychotic | 0.8 | Goodwin et al., 2011 |

Propiedades

IUPAC Name |

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTBGMHATDDKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.